Ethenyl 8-methylnonanoate

Description

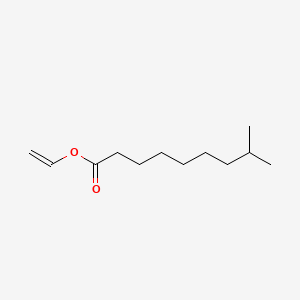

Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

ethenyl 8-methylnonanoate |

InChI |

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 |

InChI Key |

GADGVXXJJXQRSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC(=O)OC=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethenyl 8 Methylnonanoate

Conventional Organic Synthesis Approaches

Conventional methods for the synthesis of vinyl esters like ethenyl 8-methylnonanoate (B15497590) largely rely on well-established esterification and transvinylation techniques. These approaches offer versatility and can be adapted to a range of carboxylic acid substrates.

Esterification Reactions Employing 8-Methylnonanoic Acid Derivatives

The direct and indirect esterification of 8-methylnonanoic acid or its derivatives serves as a primary route to ethenyl 8-methylnonanoate. These methods focus on the introduction of the vinyl moiety to the carboxyl group.

Direct esterification of carboxylic acids with vinyl alcohol is not feasible due to the instability of vinyl alcohol, which tautomerizes to acetaldehyde (B116499). Therefore, synthetic equivalents of vinyl alcohol, such as vinyl ethers, are employed. The reaction of a carboxylic acid with a vinyl ether, catalyzed by an acid, proceeds through the addition of the carboxylic acid to the vinyl ether, forming an intermediate that subsequently eliminates an alcohol to yield the vinyl ester. For instance, the reaction of a carboxylic acid with ethyl vinyl ether would yield the corresponding vinyl ester and ethanol.

The general mechanism involves the protonation of the vinyl ether, making it susceptible to nucleophilic attack by the carboxylic acid. This is followed by the elimination of the alcohol portion of the ether, resulting in the formation of the desired vinyl ester.

Transvinylation, or vinyl exchange, is a widely utilized and efficient method for the synthesis of vinyl esters. This equilibrium-driven reaction involves the transfer of a vinyl group from a readily available vinyl ester, most commonly vinyl acetate (B1210297), to another carboxylic acid. The reaction is typically catalyzed by transition metal complexes, with palladium, ruthenium, and iridium catalysts being prominent.

The general transvinylation reaction can be represented as: RCOOH + CH₂=CHOCOCH₃ ⇌ RCOOCH=CH₂ + CH₃COOH

To drive the equilibrium towards the product side, an excess of vinyl acetate is often used, and the acetic acid byproduct may be removed as it is formed.

Catalysts in Transvinylation:

Palladium Catalysts: Palladium(II) salts, particularly palladium(II) acetate, are effective catalysts for transvinylation. The catalytic cycle is believed to involve the formation of a palladium-vinyl complex, followed by nucleophilic attack of the carboxylate and subsequent elimination of the product. The reaction is often carried out at temperatures ranging from 80°C to 120°C.

Ruthenium Catalysts: Ruthenium complexes have also emerged as powerful catalysts for transvinylation, offering a good substrate scope and functional group tolerance.

Iridium Catalysts: Iridium complexes can also catalyze transvinylation reactions. The mechanism is thought to involve the coordination of the carboxylic acid to the iridium center, facilitating the vinyl group transfer.

A selection of catalysts and general reaction conditions for the transvinylation of carboxylic acids is presented in the table below.

| Catalyst | Co-catalyst/Ligand | Solvent | Temperature (°C) |

| Palladium(II) acetate | 2,2'-Bipyridyl | Vinyl Acetate | 80-110 |

| Ruthenium(III) chloride | - | Vinyl Acetate | 100-120 |

| [Ir(cod)Cl]₂ | Sodium Acetate | Vinyl Acetate | 80-100 |

This table presents generalized conditions and may vary depending on the specific carboxylic acid substrate.

Hydroesterification is a process that involves the addition of a carboxylic acid and a hydrogen atom across a carbon-carbon double or triple bond. While not a direct vinylation, the reaction of a carboxylic acid with an alkyne can, in principle, yield a vinyl ester. A more relevant application in the context of vinyl ester synthesis is the palladium-catalyzed oxidative coupling of carboxylic acids with ethylene (B1197577). This reaction, often referred to as the Wacker-type oxidation, can produce vinyl esters.

The reaction of ethylene with a carboxylic acid in the presence of a palladium catalyst and an oxidant (such as oxygen or benzoquinone) can lead to the formation of the corresponding vinyl ester. The mechanism involves the formation of a palladium-ethylene π-complex, which is then attacked by the carboxylate nucleophile. Subsequent β-hydride elimination from the resulting intermediate yields the vinyl ester and regenerates the palladium catalyst.

Precursor Synthesis: Advanced Methods for 8-Methylnonanoic Acid

The availability of the precursor, 8-methylnonanoic acid, is crucial for the synthesis of its ethenyl ester. Advanced synthetic methods provide efficient routes to this branched-chain fatty acid.

A powerful and versatile method for the synthesis of 8-methylnonanoic acid involves the copper-catalyzed cross-coupling of a Grignard reagent with a halogenated ester. This approach allows for the construction of the carbon skeleton of the target molecule with high efficiency.

Specifically, the synthesis can be achieved by the reaction of isobutylmagnesium bromide with a 6-halo-hexanoic acid ester, such as ethyl 6-bromohexanoate, in the presence of a copper catalyst. The copper catalyst facilitates the coupling between the sp³-hybridized carbon of the Grignard reagent and the sp³-hybridized carbon bearing the halogen in the ester.

The general reaction is as follows: (CH₃)₂CHCH₂MgBr + Br(CH₂)₅COOR' --(Cu catalyst)--> (CH₃)₂CH(CH₂)₆COOR'

The resulting ester, ethyl 8-methylnonanoate, can then be hydrolyzed to yield 8-methylnonanoic acid. This method is advantageous due to the ready availability of the starting materials and the high yields often achieved in copper-catalyzed cross-coupling reactions.

Below is a table summarizing the reaction components and typical conditions for this synthetic approach.

| Grignard Reagent | Halogenated Ester | Copper Catalyst | Solvent | Typical Yield (%) |

| Isobutylmagnesium bromide | Ethyl 6-bromohexanoate | Copper(I) iodide (CuI) | Tetrahydrofuran (THF) | 70-90 |

| Isobutylmagnesium chloride | Methyl 6-chlorohexanoate | Lithium tetrachlorocuprate (Li₂CuCl₄) | Tetrahydrofuran (THF) | 65-85 |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Hydrolysis of Ethyl 8-Methylnonanoate Intermediates

The synthesis of this compound can be conceptualized via a pathway involving the hydrolysis of a corresponding ethyl ester intermediate, namely Ethyl 8-methylnonanoate. This hydrolysis step is crucial as it yields 8-methylnonanoic acid, the direct carboxylic acid precursor required for the subsequent vinylation step. The hydrolysis of an ester is a reaction with water that splits the ester into a carboxylic acid and an alcohol. This process can be effectively catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The presence of a large excess of water, provided by the dilute acid, shifts the equilibrium of this reversible reaction towards the products: 8-methylnonanoic acid and ethanol. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and often preferred method for ester hydrolysis is saponification, which involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. This reaction is irreversible, which drives it to completion. The initial products are the sodium salt of the carboxylic acid (sodium 8-methylnonanoate) and ethanol. To isolate the free 8-methylnonanoic acid, the resulting solution must be acidified with a strong acid, which protonates the carboxylate salt. chemguide.co.uk The alcohol can be separated from the mixture by distillation. chemguide.co.uk

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Dilute strong acid (e.g., HCl, H₂SO₄) | Dilute strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Initial Product | 8-Methylnonanoic acid and Ethanol | Sodium 8-methylnonanoate and Ethanol |

| Post-Reaction Step | Product separation from equilibrium mixture | Acidification to obtain free carboxylic acid |

| Advantages | Direct formation of the carboxylic acid | Reaction goes to completion; easier product separation |

Alternative Routes for Branched Fatty Acid Chain Elongation

The carbon backbone of this compound originates from its branched fatty acid precursor, 8-methylnonanoic acid. The biosynthesis and chemical synthesis of such branched-chain fatty acids involve specialized pathways distinct from the standard fatty acid synthesis (FAS) of straight-chain fatty acids.

In various organisms, particularly in certain plants, branched-chain fatty acids are formed via an α-keto acid elongation mechanism. This pathway utilizes carbon skeletons derived from the catabolism of branched-chain amino acids like leucine. This process can lead to the formation of medium-chain branched fatty acids, such as the C10 skeleton of 8-methylnonanoic acid, without the direct involvement of the typical FAS-mediated reactions. This highlights a significant integration of amino acid and fatty acid metabolism in creating diverse lipid structures.

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The formation of this compound from 8-methylnonanoic acid is well-suited to catalytic approaches, particularly through transvinylation, where a vinyl group is transferred from a donor molecule like vinyl acetate.

Homogeneous Catalysis in Ethenyl Ester Formation

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction solvent. This approach is widely used for the synthesis of vinyl esters via the transvinylation of carboxylic acids. The reaction involves an equilibrium between the starting carboxylic acid and vinyl acetate and the desired vinyl ester and acetic acid.

Key catalysts for this transformation are often complexes of transition metals such as palladium (Pd) and ruthenium (Ru). For instance, palladium(II) acetate, often complexed with ligands like 2,2′-bipyridyl or 1,10-phenanthroline, has been shown to be effective. These catalysts facilitate the exchange of the vinyl group from vinyl acetate to the carboxylate of 8-methylnonanoic acid.

Heterogeneous Catalysis for Esterification and Transvinylation

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling, as the catalyst is in a different phase from the reaction mixture. For transvinylation reactions, solid-supported catalysts are employed. Examples include ruthenium metal supported on activated carbon. acs.org These catalysts can be used in continuous flow reactor systems, which can improve efficiency and stripping of the acetic acid byproduct. acs.org

Additionally, heterogeneous catalysts like acidic zeolites can be used in the synthesis of the branched fatty acid precursor itself. These materials can catalyze the isomerization of unsaturated fatty acids into branched-chain variants through carbocation intermediates, providing a potential route to 8-methylnonanoic acid from other lipid feedstocks.

Role of Specific Catalysts (e.g., Ruthenium, Osmium complexes) in C-C Coupling and Hydrogenation in Related Ester Systems

Ruthenium Complexes: Ruthenium-based catalysts have gained significant attention for transvinylation due to their lower toxicity compared to traditional mercury-based catalysts and their high functional group tolerance. aminer.cn Grubbs-type metathesis catalysts, for example, have been shown to possess a dual activity, catalyzing transvinylation in addition to their well-known metathesis reactions. aminer.cnnih.gov The proposed mechanism for transvinylation with a Grubbs catalyst involves an initial reaction with vinyl acetate to form a Fischer carbene complex, followed by transesterification with the carboxylic acid (8-methylnonanoic acid) to release the desired vinyl ester. aminer.cn Various ruthenium compounds, including ruthenium carbonyls and phosphine (B1218219) complexes, have been investigated for their catalytic activity in these transformations. chemguide.co.uk

Osmium Complexes: While less common than ruthenium, osmium has also been cited as a potential catalyst for transvinylation. Patents have described the use of supported osmium salts in vapor-phase transvinylation processes, indicating its potential utility in specific industrial applications, although detailed mechanistic studies in the public literature are less prevalent than for palladium and ruthenium. chemguide.co.uk

| Catalyst Type | Key Features | Potential Application |

|---|---|---|

| Grubbs-Type Catalysts | Dual activity (metathesis and transvinylation); good functional group tolerance. aminer.cn | One-pot cascade reactions involving both transvinylation and C-C bond formation. nih.gov |

| Ruthenium Carbonyls (e.g., [Ru(CO)₂(RCO₂)n]) | Readily forms dimeric complexes with ligands; active in liquid phase. chemguide.co.uk | General liquid-phase transvinylation of various carboxylic acids. chemguide.co.uk |

| Ruthenium on Carbon (Heterogeneous) | Solid catalyst, easily separable and reusable. acs.org | Continuous flow processes for industrial-scale vinyl ester production. acs.org |

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, lipases are the enzymes of choice.

Lipases (EC 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. Immobilized lipases, such as Candida antarctica Lipase (B570770) B (CALB), are particularly effective for synthesizing esters due to their high stability and reusability. The enzymatic synthesis of vinyl esters is typically achieved through a transesterification reaction between a carboxylic acid and an activated acyl donor, with vinyl esters being particularly effective. aminer.cn

The reaction between 8-methylnonanoic acid and a vinyl donor like vinyl acetate, catalyzed by a lipase, is highly efficient. A key thermodynamic advantage of using a vinyl ester as the acyl donor is that the byproduct, vinyl alcohol, spontaneously and irreversibly tautomerizes to acetaldehyde. This removes the byproduct from the reaction equilibrium, driving the reaction forward to achieve a high yield of the desired this compound. aminer.cn This method avoids the harsh conditions and metal catalysts of other synthetic routes, operating at mild temperatures and often without the need for organic solvents. The high selectivity of lipases also ensures that acylation occurs specifically at the carboxyl group without side reactions, even with more complex substrates.

| Parameter | Typical Condition/Component | Rationale |

|---|---|---|

| Biocatalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) | High stability, activity in organic media, and reusability. |

| Substrates | 8-Methylnonanoic acid and Vinyl acetate | Vinyl acetate acts as an efficient acyl donor. |

| Reaction Medium | Organic solvent (e.g., hexane, toluene) or solvent-free | Shifts equilibrium towards synthesis over hydrolysis. |

| Temperature | 30-60 °C | Mild conditions preserve enzyme activity and prevent side reactions. |

| Driving Force | Irreversible tautomerization of vinyl alcohol to acetaldehyde | Pulls the reaction equilibrium towards product formation, resulting in high yields. aminer.cn |

Lipase-Catalyzed Esterification and Transesterification for Long-Chain Esters

Lipase-catalyzed reactions are a cornerstone in the green synthesis of esters. mdpi.com For the production of long-chain esters like this compound, both esterification of the corresponding carboxylic acid (8-methylnonanoic acid) and transesterification from a different ester are viable pathways. However, transesterification using a vinyl donor is often favored for the synthesis of vinyl esters.

In a typical transesterification reaction, 8-methylnonanoic acid is reacted with a vinyl acyl donor, such as vinyl acetate. This reaction is catalyzed by a lipase, which facilitates the transfer of the acyl group. The use of vinyl esters as acyl donors makes the reaction essentially irreversible because the co-product, vinyl alcohol, tautomerizes to the stable acetaldehyde, thus driving the reaction equilibrium towards product formation.

Various lipases have demonstrated efficacy in catalyzing the synthesis of long-chain esters. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are frequently employed due to their high stability, reusability, and activity in non-aqueous media. nih.govnih.gov Other lipases, for instance from Thermomyces lanuginosus and Pseudomonas stutzeri, have also been successfully used in the synthesis of esters. mdpi.comresearchgate.net

The general reaction scheme for the lipase-catalyzed transesterification for the synthesis of this compound is as follows:

8-Methylnonanoic Acid + Vinyl Acetate <--> this compound + Acetic Acid

Chemoselective Enzymatic Approaches for Ethenyl Ester Synthesis

The high degree of selectivity offered by enzymes is a significant advantage in chemical synthesis. mdpi.com In the context of ethenyl ester synthesis, lipases exhibit remarkable chemoselectivity, specifically catalyzing the esterification or transesterification reaction without promoting side reactions that might occur under harsher chemical catalysis conditions.

This chemoselectivity allows for the synthesis of vinyl esters from complex molecules containing other reactive functional groups. While 8-methylnonanoic acid itself does not possess other highly reactive groups, the principle of chemoselectivity is crucial when considering the purity of the final product and the avoidance of by-products. The enzymatic approach ensures that the reaction proceeds specifically at the carboxyl group of the fatty acid.

Research into chemoenzymatic synthesis has highlighted the ability of lipases to selectively catalyze reactions under mild conditions, which is beneficial for the synthesis of a wide range of esters. acs.org This selectivity is a key factor in achieving high yields of the desired vinyl ester with minimal purification challenges.

Optimization of Biocatalytic Conditions for Yield and Selectivity

Enzyme Selection and Loading: The choice of lipase is critical. Different lipases exhibit varying activities and stabilities depending on the substrate and reaction conditions. Immobilized lipases are often preferred for their ease of separation and potential for reuse. nih.gov The amount of enzyme used (enzyme loading) also impacts the reaction rate; however, an excessively high concentration can lead to mass transfer limitations and increased costs. nih.gov

Substrate Molar Ratio: The molar ratio of the acyl donor (e.g., vinyl acetate) to the fatty acid (8-methylnonanoic acid) is a crucial parameter. An excess of the acyl donor is often used to shift the equilibrium towards product formation. mdpi.com

Temperature: Reaction temperature affects both the reaction rate and the stability of the enzyme. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. mdpi.com The optimal temperature is a balance between these two factors. For many lipase-catalyzed reactions, temperatures between 40°C and 60°C are common. nih.govmdpi.com

Solvent System: The choice of solvent can significantly influence enzyme activity and substrate solubility. Organic solvents are typically used for these reactions. Alternatively, solvent-free systems can be employed, offering a more environmentally friendly process and simplifying product purification. nih.govresearchgate.net

Reaction Time: The reaction time required to reach maximum conversion depends on the other reaction parameters. Monitoring the reaction progress over time is essential to determine the optimal duration.

The following interactive data tables illustrate the impact of various parameters on the synthesis of similar long-chain esters, providing a basis for the optimization of this compound production.

| Parameter | Value | Conversion/Yield (%) |

| Temperature (°C) | 40 | 65 |

| 50 | 96 | |

| 60 | 85 | |

| Substrate Molar Ratio (Acyl Donor:Acid) | 1:1 | 61 |

| 2:1 | 96 | |

| 3:1 | 98.4 | |

| 4:1 | 95 | |

| Enzyme Loading (w/w %) | 5 | 33.23 |

| 10 | 65.64 | |

| 15 | 70.55 | |

| 20 | 65.49 |

Note: The data in this table is representative of typical lipase-catalyzed esterification/transesterification reactions for long-chain esters and is compiled from various sources for illustrative purposes. nih.govmdpi.comnih.gov

Reaction Mechanisms and Reactivity of Ethenyl 8 Methylnonanoate

Reactions of the Ethenyl Moiety

The ethenyl group is electron-rich due to the resonance effect of the adjacent oxygen atom, which dictates its behavior in polymerization and addition reactions.

The vinyl group of Ethenyl 8-methylnonanoate (B15497590) allows it to act as a monomer in addition polymerization reactions, which can proceed through different mechanisms.

Free Radical Polymerization : This is a common method for polymerizing vinyl esters. rsc.orgfujifilm.com The process is initiated by a free radical species, which attacks the double bond of the monomer. The reaction proceeds through initiation, propagation, and termination steps. fujifilm.com While conventional free radical polymerization can lead to polymers with broad molecular weight distributions due to chain transfer and termination reactions, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control. rsc.org The use of specific solvents, such as fluoroalcohols, can influence the stereochemistry of the resulting polymer, leading to higher syndiotacticity. acs.orgacs.org

Anionic Polymerization : Vinyl monomers with strong electron-withdrawing groups are typically suited for anionic polymerization. rsc.org This method involves initiation by a nucleophile, such as an organolithium compound. uni-bayreuth.de For vinyl esters like Ethenyl 8-methylnonanoate, anionic polymerization is challenging. The propagating enolate anion can attack the ester carbonyl group of another monomer or its own chain ("backbiting"), leading to side reactions that terminate polymerization. uni-bayreuth.deresearchgate.net These side reactions can be mitigated by using bulky initiators and low temperatures. uni-bayreuth.de

Cationic Polymerization : Cationic homopolymerization of vinyl esters is generally unsuccessful. acs.org While the oxygen atom can stabilize an adjacent carbocation through resonance, making it similar to more reactive vinyl ethers, the carbonyl group's electron-withdrawing nature deactivates the double bond towards cationic attack. acs.orgnih.gov However, cationic copolymerization of vinyl esters with other monomers, such as 1,3-dioxolan-4-ones, can proceed successfully. acs.org Controlling cationic polymerization is often difficult due to the high reactivity of the cationic species, which can lead to chain-transfer events. nih.govacs.orgnih.gov

| Polymerization Method | Initiator/Catalyst Type | Controllability | Key Challenges for Vinyl Esters |

|---|---|---|---|

| Free Radical | Azo compounds, Peroxides | Moderate (Improved with RAFT) | Broad molecular weight distribution in conventional methods. rsc.org |

| Anionic | Organolithiums, Grignard reagents | Low to Moderate | Side reactions at the ester carbonyl group (e.g., backbiting). uni-bayreuth.deresearchgate.net |

| Cationic | Lewis Acids, Protonic Acids | Very Low (Homopolymerization fails) | Deactivation of the double bond by the carbonyl group. acs.org |

The double bond of the ethenyl group readily undergoes addition reactions.

Hydrogenation : The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. mdpi.com The process is highly efficient and selective for the C=C double bond, leaving the ester group intact. mdpi.com This transforms this compound into Ethyl 8-methylnonanoate. The hydrogenation of vinyl esters is a key step in certain hyperpolarization techniques used for metabolic imaging. nih.govacs.org

Halogenation : this compound can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in a dihaloalkane. Stereochemically, this typically results in an anti-addition of the two halogen atoms across the double bond.

Hydroboration : The hydroboration-oxidation of the ethenyl group provides a method for the anti-Markovnikov addition of water across the double bond. The reaction involves the addition of a borane (B79455) reagent, such as pinacolborane, across the C=C bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.com For a terminal alkene like the ethenyl group, the boron atom adds to the terminal carbon. organic-chemistry.org Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding an unstable hemiacetal that rapidly tautomerizes to an aldehyde (acetaldehyde) and releases the parent carboxylic acid (8-methylnonanoic acid) after hydrolysis of the ester.

The electron-rich nature of the ethenyl group in this compound makes it a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. It can react with a conjugated diene to form a six-membered ring. The ester group acts as an electron-withdrawing group via induction, which can influence the regioselectivity and stereoselectivity of the cycloaddition.

Reactions at the Ester Linkage

The ester functional group is susceptible to nucleophilic acyl substitution reactions.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org For this compound, hydrolysis yields 8-methylnonanoic acid and vinyl alcohol, which immediately tautomerizes to the more stable acetaldehyde (B116499).

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is reversible and typically requires a large excess of water to drive the equilibrium toward the products. libretexts.orgchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. chemistrysteps.comyoutube.com This is followed by proton transfer and elimination of the leaving group (vinyl alcohol).

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base like sodium hydroxide (B78521), hydrolysis is effectively irreversible. chemistrysteps.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the vinyl alkoxide leaving group. The carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction. chemistrysteps.com This process is generally faster than acid-catalyzed hydrolysis.

| Condition | Catalyst/Reagent | Reversibility | Products | Relative Rate |

|---|---|---|---|---|

| Acidic | Strong Acid (e.g., H₂SO₄) | Reversible | 8-Methylnonanoic Acid + Acetaldehyde | Slower |

| Basic | Strong Base (e.g., NaOH) | Irreversible | Sodium 8-methylnonanoate + Acetaldehyde | Faster |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

When this compound reacts with an alcohol (e.g., methanol), the vinyl group is replaced by the new alkyl group (methyl), forming Methyl 8-methylnonanoate. The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde. This tautomerization removes the product from the equilibrium, making the transesterification of vinyl esters an irreversible process, which drives the reaction to completion. acs.orgresearchgate.net This is a significant advantage over transesterification with alkyl esters, which is a reversible process. researchgate.net This reaction can be effectively catalyzed by bases like sodium hydroxide or potassium hydroxide, or by enzymes such as lipases. wikipedia.orgacs.org

Nucleophilic Acyl Substitution Pathways

The ester linkage of this compound is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the leaving group of an acyl derivative. masterorganicchemistry.comlibretexts.org For vinyl esters, this reaction proceeds via mechanisms that are distinct from those of simple alkyl esters, primarily due to the nature of the vinyl group, which leaves as vinyl alcohol and subsequently tautomerizes to the more stable acetaldehyde. researchgate.net The reaction can be promoted by either acidic or basic conditions. google.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound to 8-methylnonanoic acid and acetaldehyde is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com A key feature of the acid-catalyzed hydrolysis of vinyl esters is a mechanism involving the rate-determining protonation of the vinylic double bond. acs.orgresearchgate.net This is followed by the attack of water to form a tetrahedral intermediate. The collapse of this intermediate and subsequent deprotonation yields the carboxylic acid and vinyl alcohol. The vinyl alcohol rapidly tautomerizes to acetaldehyde. researchgate.netacs.org

The general steps are outlined below:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the vinyl oxygen.

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the enol (vinyl alcohol) as the leaving group.

Tautomerization: The unstable vinyl alcohol tautomerizes to the stable acetaldehyde.

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (OH⁻), the hydrolysis proceeds through a different pathway. This process, often called saponification, is effectively irreversible because the final carboxylic acid is deprotonated to form a carboxylate salt. chemistrysteps.comyoutube.com

The mechanism involves the following steps:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the vinyl alkoxide ion.

Proton Transfer: The vinyl alkoxide is a strong base and abstracts a proton from the newly formed carboxylic acid, yielding a carboxylate salt and vinyl alcohol.

Tautomerization: The vinyl alcohol tautomerizes to acetaldehyde.

The key steps and intermediates in these pathways are summarized in the table below.

| Pathway | Step 1 | Step 2 | Step 3 | Final Products |

| Acid-Catalyzed | Protonation of Carbonyl O | Nucleophilic attack by H₂O | Elimination of vinyl alcohol | 8-Methylnonanoic acid + Acetaldehyde |

| Base-Promoted | Nucleophilic attack by OH⁻ | Formation of tetrahedral intermediate | Elimination of vinyl alkoxide | 8-Methylnonanoate salt + Acetaldehyde + Alcohol |

Reactivity of the Branched Alkyl Chain

The 8-methylnonanoate portion of the molecule is a nine-carbon chain with a methyl group at the C-8 position. This branching influences the molecule's physical properties and introduces a specific site of reactivity.

Stereochemical Aspects of the 8-Methyl Branch

The presence of the methyl group at the C-8 position of the nonanoate (B1231133) chain renders this carbon atom a chiral center. A chiral center is a carbon atom bonded to four different groups. In the case of this compound, the C-8 atom is bonded to a hydrogen atom, a methyl group (C-9), a methylene (B1212753) group (C-7), and a long alkyl chain terminating in the vinyl ester group.

Due to this chirality, this compound can exist as a pair of stereoisomers known as enantiomers. wikipedia.org These are non-superimposable mirror images of each other, designated as (R)-ethenyl 8-methylnonanoate and (S)-ethenyl 8-methylnonanoate.

| Term | Definition | Relevance to this compound |

| Isomerism | Compounds with the same molecular formula but different structural arrangements. | This compound shares its formula with many other C₁₂H₂₂O₂ isomers. |

| Stereoisomerism | Isomers with the same molecular formula and connectivity but different spatial orientation of atoms. wikipedia.org | The molecule exists as stereoisomers due to the chiral C-8. |

| Chiral Center | An atom (usually carbon) bonded to four different substituent groups. | The C-8 atom is a chiral center. |

| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. | The (R) and (S) forms of the molecule are enantiomers. |

Enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. wikipedia.org This stereoisomerism is critical in biological systems, where enzymes and receptors are often stereospecific. Studies on other branched fatty acid esters have shown that different stereoisomers can exhibit substantially different biological activities, including anti-inflammatory effects and impacts on glucose metabolism. nih.govnih.gov Therefore, the biological effects of this compound would likely be dependent on the specific enantiomer present.

Oxidation Studies on the Alkyl Chain (Excluding Degradation in products)

The alkyl chain of this compound can undergo oxidation, a process that involves the reaction with an oxidizing agent, typically molecular oxygen (autooxidation). The susceptibility of a C-H bond to oxidation is dependent on its type. The general order of reactivity for C-H bonds towards oxidation is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This reactivity trend is attributed to the relative stability of the carbon-centered radical intermediate formed during the initial hydrogen abstraction step. Tertiary radicals are the most stable due to hyperconjugation and inductive effects from the alkyl groups. nih.govorganicmystery.com

In the 8-methylnonanoate chain, there is one tertiary C-H bond located at the C-8 position (the branch point). All other carbons in the main chain (C-2 through C-7) possess secondary C-H bonds, and the terminal methyl groups (at C-9 and the end of the main chain if it were unbranched) have primary C-H bonds.

Given this reactivity hierarchy, the initial site of oxidation on the alkyl chain of this compound is predicted to be the tertiary C-H bond at the C-8 position. algoreducation.comresearchgate.net The mechanism of autooxidation typically proceeds via a free-radical chain reaction:

Initiation: Formation of a free radical from the alkane chain, often initiated by heat or light.

Propagation: The alkyl radical (R•) reacts with oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of the ester, preferentially from the weakest C-H bond (the tertiary C-H at C-8), to form a hydroperoxide (ROOH) and a new alkyl radical.

Termination: Two radicals combine to form a stable, non-radical product.

The primary initial product of this oxidation is a hydroperoxide, specifically 8-hydroperoxy-8-methylnonanoate. This intermediate is relatively unstable and can subsequently decompose to form other oxygenated products like alcohols and ketones. Research on the controlled oxidation of alkanes and esters confirms that reactions can be selective for the most electron-rich and sterically accessible tertiary C-H bonds. nih.govacs.org

| C-H Bond Type | Location on Chain | Relative Reactivity | Initial Oxidation Product |

| Tertiary (3°) | C-8 | Highest | 8-hydroperoxide |

| Secondary (2°) | C-2 to C-7 | Intermediate | Secondary hydroperoxides (minor products) |

| Primary (1°) | C-9 | Lowest | Primary hydroperoxides (negligible) |

Advanced Spectroscopic and Structural Elucidation of Ethenyl 8 Methylnonanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Ethenyl 8-methylnonanoate (B15497590). Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide initial, essential information regarding the different chemical environments of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of similar vinyl esters and long-chain alkyl esters.

¹H NMR Spectroscopy: The proton spectrum can be divided into two main regions: the downfield vinyl region and the upfield aliphatic region. The vinyl group exhibits a characteristic AMX spin system, resulting in three distinct signals: a doublet of doublets for the proton on the oxygen-bearing carbon (H-1') and two separate doublet of doublets for the terminal geminal protons (H-2'cis and H-2'trans) due to their different magnetic environments. The 8-methylnonanoate chain shows signals typical of a saturated aliphatic ester, with the methylene (B1212753) group adjacent to the carbonyl oxygen (H-2) shifted downfield. The terminal isopropyl group is identifiable by a doublet for the two equivalent methyl groups (H-9/10) and a multiplet for the methine proton (H-8).

¹³C NMR Spectroscopy: The carbon spectrum shows distinct signals for the carbonyl carbon, the two vinyl carbons, and the carbons of the aliphatic chain. The carbonyl carbon (C-1) appears at the lowest field, characteristic of an ester. The vinyl carbons (C-1' and C-2') are found in the olefinic region, with C-1' being further downfield due to its attachment to the electronegative oxygen atom. The carbons of the 8-methylnonanoate chain appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for Ethenyl 8-methylnonanoate:

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' | ~7.25 | dd | J = 14.0, 6.3 |

| H-2' (trans) | ~4.85 | dd | J = 14.0, 1.5 |

| H-2' (cis) | ~4.55 | dd | J = 6.3, 1.5 |

| H-2 | ~2.35 | t | J = 7.5 |

| H-3 | ~1.65 | quint | J = 7.5 |

| H-4 to H-7 | ~1.20-1.40 | m | - |

| H-8 | ~1.50 | m | - |

| H-9, H-10 | ~0.88 | d | J = 6.6 |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |

|---|---|

| Position | Predicted δ (ppm) |

| C-1 (C=O) | ~172.5 |

| C-1' (=CH-O) | ~141.0 |

| C-2' (=CH₂) | ~98.0 |

| C-2 | ~34.5 |

| C-3 | ~25.0 |

| C-4 to C-6 | ~29.0-29.5 |

| C-7 | ~27.5 |

| C-8 | ~39.0 |

| C-9, C-10 | ~22.5 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the structural assignments derived from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the connectivity of protons that are coupled to each other, typically over two or three bonds. For this compound, key COSY correlations would be observed between:

H-1' and both H-2' protons, confirming the vinyl group structure.

H-2 and H-3, initiating the tracing of the aliphatic chain.

Contiguous protons along the alkyl chain (H-3 with H-4, H-4 with H-5, etc.).

The methine proton H-8 and the terminal methyl protons (H-9/10).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For instance, the signal for H-2 at ~2.35 ppm would show a correlation to the carbon signal at ~34.5 ppm, confirming the assignment of C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, establishing the connectivity between different functional groups. The most critical HMBC correlation for this compound would be between the vinyl protons (H-1' and H-2') and the ester carbonyl carbon (C-1). This correlation unambiguously confirms that the vinyl group is attached to the 8-methylnonanoate chain via the ester linkage. Other key correlations would include those between H-2 and H-3 with the carbonyl carbon C-1.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information on the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, serving as a powerful confirmation of the compound's identity. For this compound, the molecular formula is C₁₂H₂₂O₂. HRMS would be expected to yield a molecular ion peak ([M]⁺) that corresponds to the calculated exact mass of 198.16198 Da, thus confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for assessing the purity of volatile compounds like this compound and for detecting any trace impurities. iitm.ac.in The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. iitm.ac.in

The electron ionization (EI) mass spectrum of this compound would display a characteristic fragmentation pattern. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orgwikipedia.org

Molecular Ion (M⁺•): The parent peak corresponding to the entire molecule at m/z = 198.

McLafferty Rearrangement: A hallmark fragmentation for long-chain esters, this involves the transfer of a γ-hydrogen (from C-4) to the carbonyl oxygen, followed by cleavage of the C-2–C-3 bond. This would result in the elimination of a neutral octene derivative and the formation of a charged fragment corresponding to vinyl acetate (B1210297) at m/z = 86.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can occur on either side.

Loss of the vinyloxy radical (•OCH=CH₂) results in an acylium ion [CH₃(CH₃)CH(CH₂)₆CO]⁺ at m/z = 155.

Loss of the acyl radical would lead to a fragment at m/z = 43, corresponding to the vinyl cation.

Alkyl Chain Fragmentation: The aliphatic chain can undergo fragmentation, leading to a series of carbocation fragments separated by 14 amu (corresponding to CH₂ units).

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₁₀H₁₉O]⁺ | α-cleavage (Loss of •OCH=CH₂) |

| 86 | [C₄H₆O₂]⁺• | McLafferty Rearrangement |

| 43 | [C₂H₃]⁺ | Vinyl cation |

| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds with strong dipole moments (like C=O), while Raman spectroscopy is more sensitive to non-polar, polarizable bonds (like C=C and C-C). triprinceton.org

For this compound, the key functional groups are the ester and the vinyl group, each giving rise to distinct and identifiable bands.

Ester Group: The most prominent feature in the IR spectrum would be the very strong and sharp absorption band due to the carbonyl (C=O) stretching vibration. The C-O stretching vibrations of the ester linkage would also produce strong bands.

Vinyl Group: The C=C double bond stretch would be visible in both spectra, though it is typically stronger and more diagnostic in the Raman spectrum. The vinyl C-H bonds give rise to stretching vibrations at wavenumbers above 3000 cm⁻¹ and characteristic out-of-plane bending vibrations at lower frequencies.

Aliphatic Chain: The numerous C-H bonds of the 8-methylnonanoate chain would produce strong stretching absorptions just below 3000 cm⁻¹, as well as bending (scissoring and rocking) vibrations in the 1350-1470 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Vinyl (=C-H) | 3020 - 3100 | Medium | Medium |

| C-H Stretch | Aliphatic (-C-H) | 2850 - 2960 | Strong | Strong |

| C=O Stretch | Ester | ~1755 | Very Strong | Medium |

| C=C Stretch | Vinyl | ~1645 | Medium | Strong |

| C-H Bend | Aliphatic (CH₂, CH₃) | 1370 - 1470 | Medium | Medium |

| C-O Stretch | Ester (O=C-O) | 1100 - 1250 | Strong | Weak |

| =C-H Bend | Vinyl (out-of-plane) | 910 - 990 | Strong | Weak |

Chromatographic Methods for Purity Assessment and Separation

The purity assessment and separation of this compound from reaction mixtures and potential impurities are critical for its characterization and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity for the quantification of the target compound and the identification of any related substances.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis of this compound, a compound with a non-polar nature. This technique separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of this compound would consist of a C8 or C18 stationary phase. These non-polar columns effectively retain non-polar analytes like this compound. libretexts.org The mobile phase would likely be a mixture of polar organic solvents, such as acetonitrile (B52724) and water, or methanol (B129727) and water. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.

Detection can be achieved using a UV detector, as the vinyl group provides some UV absorbance, or a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are not dependent on the presence of a chromophore. hplc.eu

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical HPLC Purity Analysis Data for a Synthesized Batch of this compound

| Peak Number | Retention Time (min) | Compound Identity | Area (%) |

| 1 | 3.5 | 8-Methylnonanoic acid | 1.2 |

| 2 | 8.9 | This compound | 98.5 |

| 3 | 11.2 | Unknown Impurity | 0.3 |

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The choice of the GC column is critical for achieving good separation of the target compound from any impurities, which may include isomers or byproducts from the synthesis process.

For the analysis of fatty acid esters, including branched-chain and unsaturated variants, polar capillary columns are often preferred. mtoz-biolabs.comaocs.org Columns with a stationary phase of cyanopropyl silicone (e.g., CP-Sil 88, HP-88) or polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWAX) are known to provide excellent resolution for such compounds. mtoz-biolabs.com Alternatively, a non-polar column, where compounds elute primarily based on their boiling points, can also be utilized. sigmaaldrich.com

A temperature-programmed oven is typically used to ensure the timely elution of all components in the sample. The initial temperature is held for a short period, followed by a gradual increase to a final temperature, which is then held to elute any less volatile compounds. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities based on their mass spectra. nih.gov The use of GC-MS is particularly valuable for the structural elucidation of unknown impurities.

Table 3: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | HP-88, 60 m x 0.25 mm ID, 0.20 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 10 min |

| Inlet Temperature | 250 °C |

| Detector | FID at 260 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

Table 4: Example GC Purity Data for a Purified Sample of this compound

| Peak Number | Retention Time (min) | Compound Identity | Area (%) |

| 1 | 15.2 | Isomer of this compound | 0.5 |

| 2 | 15.8 | This compound | 99.4 |

| 3 | 17.1 | Byproduct from synthesis | 0.1 |

Computational and Theoretical Chemistry Studies on Ethenyl 8 Methylnonanoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of a molecule. For Ethenyl 8-methylnonanoate (B15497590), such calculations would provide invaluable insights into its stability, reactivity, and electronic properties.

A typical DFT study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this, a wealth of information can be derived, including:

Electron Distribution and Molecular Orbitals: Mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. This is crucial for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for Ethenyl 8-methylnonanoate

| Property | Hypothetical Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Atomic Charges | C=O: C(+0.5), O(-0.5) | Provides a partial charge for each atom, indicating sites susceptible to electrostatic interactions. |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Molecular Dynamics Simulations of Conformational Landscape

This compound possesses significant conformational flexibility due to its long alkyl chain and rotatable bonds. Molecular dynamics (MD) simulations are the ideal tool to explore this conformational landscape.

An MD simulation would model the movement of every atom in the molecule over time, governed by a force field that approximates the potential energy of the system. The primary outcomes of such a study would include:

Identification of Stable Conformers: By analyzing the simulation trajectory, researchers could identify the most stable, low-energy conformations of the molecule.

Conformational Transition Pathways: MD can reveal the energy barriers and pathways for transitions between different conformers.

Thermodynamic Properties: Ensemble-averaged properties such as the radius of gyration can provide insights into the molecule's size and shape in different environments.

Modeling of Reaction Pathways and Transition States for Synthetic Routes

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, typically through the esterification of 8-methylnonanoic acid.

By modeling the reaction pathway, chemists can:

Identify Transition States: Locate the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier for the reaction, which is directly related to the reaction rate. This information is crucial for optimizing reaction conditions such as temperature and catalyst choice.

Investigate Reaction Mechanisms: Differentiate between possible reaction mechanisms (e.g., acid-catalyzed vs. base-catalyzed esterification) by comparing their calculated energy profiles.

Prediction of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict various types of spectroscopic data, which can be invaluable for the identification and characterization of a compound. For this compound, these predictions would serve as a benchmark for experimental measurements.

¹H and ¹³C NMR Spectra: Calculations can predict the chemical shifts of each proton and carbon atom in the molecule. These predicted spectra can aid in the assignment of peaks in experimentally obtained NMR data.

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, it is possible to generate a theoretical IR spectrum. The frequencies and intensities of the vibrational modes (e.g., C=O stretch, C=C stretch) can confirm the presence of specific functional groups.

Mass Spectrometry (MS) Fragmentation: While more complex, computational methods can also be used to predict the fragmentation patterns of a molecule in a mass spectrometer, aiding in its structural elucidation.

Enzymatic and Microbial Transformations of 8 Methylnonanoic Acid Derivatives

Biosynthesis of 8-Methylnonanoic Acid in Biological Systems

8-Methylnonanoic acid is a branched-chain fatty acid that can be produced in various biological systems, including plants and microorganisms. google.com Its biosynthesis is of particular interest for the production of capsaicinoids, the pungent compounds found in chili peppers. google.com Dihydrocapsaicin (B196133), a common capsaicinoid, undergoes in vivo degradation to yield 8-methylnonanoic acid. nih.gov

The biosynthesis of branched-chain fatty acids (BCFAs) like 8-methylnonanoic acid involves a series of enzymatic reactions that are a variation of the well-known fatty acid synthesis pathway. The key to forming a branched chain lies in the initial substrate used for elongation.

In general, fatty acid synthase (FASN) synthesizes straight-chain fatty acids using acetyl-CoA as the starting block and malonyl-CoA for subsequent two-carbon additions. nih.govnih.gov However, FASN exhibits a degree of promiscuity and can utilize alternative starter units, leading to the formation of BCFAs. nih.gov The catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine provides the branched-chain acyl-CoA primers for BCFA synthesis. nih.gov

The specific pathway for 8-methylnonanoic acid biosynthesis initiates with isobutyryl-CoA, which is derived from the BCAA valine. google.com Isobutyryl-CoA serves as the starter unit for the fatty acid synthesis machinery. The elongation of this branched starter is carried out by specific enzymes. Key enzymes in this process include β-ketoacyl-ACP synthase III (KASIII), which catalyzes the initial condensation reaction. google.com Subsequent cycles of elongation, involving condensation, reduction, and dehydration steps, are performed by the fatty acid synthase complex. The final chain length is determined by a thioesterase, which cleaves the fatty acid from the acyl carrier protein (ACP). google.com

The table below summarizes the key enzymatic steps and the enzymes involved in the biosynthesis of 8-methylnonanoic acid.

| Step | Enzyme | Substrate(s) | Product |

| Initiation | Branched-chain amino acid aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) | Valine | Isobutyryl-CoA |

| Elongation (Initial Condensation) | β-ketoacyl-ACP synthase III (KASIII) | Isobutyryl-CoA, Malonyl-ACP | 3-keto-4-methylhexanoyl-ACP |

| Elongation Cycles (x3) | Fatty Acid Synthase (FAS) Complex | 3-keto-4-methylhexanoyl-ACP, NADPH, Malonyl-ACP | 8-methylnonanoyl-ACP |

| Termination | Thioesterase (e.g., FatB) | 8-methylnonanoyl-ACP | 8-Methylnonanoic Acid |

The microbial production of 8-methylnonanoic acid offers a promising alternative to its extraction from natural sources or chemical synthesis. google.com Genetic engineering has been employed to develop microbial strains, such as Escherichia coli, capable of producing significant quantities of this branched-chain fatty acid. google.comgoogle.com

A key strategy involves engineering the host's metabolism to increase the supply of the isobutyryl-CoA precursor. google.com This can be achieved through several approaches:

De novo biosynthesis from glucose: This involves introducing genes from the BCAA biosynthesis pathway to channel carbon from central metabolism towards isobutyryl-CoA formation. google.com

Conversion from isobutyric acid: This approach utilizes acyl-CoA synthetases or propionate (B1217596) CoA-transferases to convert exogenously supplied isobutyric acid into isobutyryl-CoA. google.com

Once a sufficient supply of the starter unit is ensured, the expression of specific enzymes for the elongation and termination steps is crucial. This typically involves the heterologous expression of plant-derived genes, such as those from Capsicum species. google.com Key genes that have been successfully expressed in E. coli for 8-methylnonanoic acid production include:

KASIIIa and KASIIIb: These genes encode for β-ketoacyl-ACP synthase III enzymes that are efficient in utilizing isobutyryl-CoA as a starter. google.com

FatB or FatB2: These genes encode for thioesterases that control the chain length of the synthesized fatty acids, ensuring the production of the desired C9 fatty acid. google.com

The table below outlines the genetic engineering strategies for the microbial production of 8-methylnonanoic acid.

| Strategy | Target Pathway | Key Genes Introduced/Modified | Organism |

| Precursor Supply Enhancement | De novo isobutyryl-CoA synthesis | alsS, ilvC, ilvD, bkd genes | E. coli |

| Precursor Supply Enhancement | Isobutyric acid conversion | Acyl-CoA synthetase (ACS) or Propionate CoA-transferase (PCT) genes | E. coli |

| Elongation and Termination | Branched-chain fatty acid synthesis | KASIIIa, KASIIIb, Thioesterase (FatB/FatB2) | E. coli |

Enzymatic Degradation Mechanisms of Related Esters

The enzymatic degradation of fatty acid esters, including those structurally related to ethenyl 8-methylnonanoate (B15497590), is a fundamental biological process. The primary mechanism for breaking down fatty acids is β-oxidation. frontiersin.orgbu.edu For an ester to be degraded, it must first be hydrolyzed to release the free fatty acid and the alcohol moiety.

The hydrolysis of fatty acid esters is catalyzed by a class of enzymes known as esterases or lipases. nih.gov These enzymes are typically found in various cellular compartments, including the cytoplasm and organelles like mitochondria and peroxisomes. nih.govnih.gov In the case of fatty acid ethyl esters, for example, the responsible enzymes are membrane-bound and concentrated in the microsomal and mitochondrial-lysosomal fractions of the cell. nih.gov

Once the free fatty acid, such as 8-methylnonanoic acid, is released, it is activated for degradation by being converted to its acyl-CoA ester. wikipedia.org This reaction is catalyzed by acyl-CoA synthetases. frontiersin.org The resulting fatty acyl-CoA then enters the β-oxidation pathway.

β-oxidation is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA. bu.edu The process consists of four core reactions:

Oxidation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing a trans-Δ²-enoyl-CoA.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding a β-ketoacyl-CoA.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. bu.edu

For branched-chain fatty acids like 8-methylnonanoic acid, the standard β-oxidation pathway may require auxiliary enzymes to handle the methyl branch, depending on its position.

Chemoenzymatic Approaches for Complex Ester Synthesis and Modification

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules, including esters. nih.gov This approach is particularly useful for the synthesis and modification of esters of branched-chain fatty acids like 8-methylnonanoic acid.

Enzymes, particularly lipases, are widely used in chemoenzymatic synthesis due to their stability, broad substrate specificity, and high regio- and enantioselectivity. researchgate.net Lipases can catalyze esterification and transesterification reactions in non-aqueous media to produce a variety of esters. For instance, structured triacylglycerols enriched with branched-chain fatty acids have been synthesized by the enzymatic esterification of the fatty acids with glycerol, using a lipase (B570770) such as Lipozyme 435. researchgate.net

The synthesis of complex esters often starts with a precursor molecule that is then modified using a combination of chemical and enzymatic steps. For example, a branched-chain fatty acid like 8-methylnonanoic acid can be chemically converted to an activated form, such as its acyl-CoA ester or another thioester. nih.gov This activated intermediate can then be used as a substrate for an enzyme-catalyzed reaction to form the final ester product.

Chemoenzymatic strategies offer several advantages, including milder reaction conditions and the ability to create specific stereoisomers. researchgate.netresearchgate.net This has led to the successful synthesis of a wide range of complex molecules, from bioactive macrocyclic peptides and polyketides to various heterocyclic compounds. nih.govresearchgate.net The development of one-pot chemoenzymatic cascades, where multiple reaction steps are carried out in a single vessel, further enhances the efficiency of these synthetic routes. acs.org

The table below provides examples of chemoenzymatic approaches for the synthesis of complex esters and related molecules.

| Target Molecule | Key Enzyme(s) | Chemical Steps |

| Branched-chain fatty acid-enriched triacylglycerols | Lipase (e.g., Lipozyme 435) | Saponification, calcification, and urea (B33335) complexation to enrich BCFAs from lanolin. |

| Acyl-CoA thioesters | Acyl-CoA synthetases, Acyl-CoA dehydrogenases | Synthesis of precursor carboxylic acids. |

| Macrocyclic peptides and polyketides | Thioesterases | Solid-phase peptide synthesis of linear precursors. |

| Tricyclic benzomorphan (B1203429) analogues | Lipase from Pseudomonas fluorescens | Multi-step chemical synthesis of a racemic secondary alcohol for kinetic resolution. |

Applications in Advanced Materials Science and Chemical Synthesis

Homopolymerization and Copolymerization for Poly(ethenyl 8-methylnonanoate) Materials

The polymerization of vinyl esters like ethenyl 8-methylnonanoate (B15497590) typically proceeds via free-radical polymerization. mdpi.com The resulting polymers, poly(vinyl esters), are known for a wide range of applications, from adhesives and coatings to additives for construction materials. mdpi.com The specific nature of the ester group plays a crucial role in determining the final properties of the polymer, such as its glass transition temperature (Tg) and solubility. mdpi.com

Homopolymers of this compound would be expected to exhibit properties characteristic of polymers with long, branched side chains. These include increased hydrophobicity, a lower glass transition temperature, and good solubility in nonpolar solvents. The branched nature of the 8-methylnonanoate group would likely hinder close packing of the polymer chains, leading to a more amorphous structure.

Copolymerization of this compound with other vinyl monomers opens up a vast array of possibilities for tailoring material properties. For instance, copolymerization with monomers like vinyl acetate (B1210297) could be employed to modify the flexibility and water resistance of the resulting copolymer. The reactivity ratios of the comonomers would be a critical factor in determining the final polymer architecture and properties. mdpi.com

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the synthesis of poly(vinyl esters). mdpi.com These methods allow for the creation of well-defined polymeric architectures, including block copolymers, star polymers, and hyperbranched polymers. mdpi.com By employing RAFT, it would be feasible to synthesize novel architectures based on this compound, leading to materials with highly specific and tunable properties. For example, amphiphilic block copolymers could be synthesized by sequentially polymerizing this compound with a hydrophilic monomer, creating materials with potential applications as surfactants or in drug delivery systems. mdpi.com

The synthesis of these advanced architectures would involve the careful selection of a suitable RAFT agent, which is crucial for controlling the polymerization of vinyl esters. mdpi.com The choice of reaction conditions, such as temperature and solvent, would also play a significant role in achieving the desired molecular weight and low dispersity of the final polymer. mdpi.com

The branched structure of the 8-methylnonanoate side chain is a key feature that can be exploited in the development of specialty copolymers. Chain transfer reactions are common in the radical polymerization of vinyl esters and can lead to the formation of branched polymers. chemrxiv.org The presence of the branched alkyl group in this compound could influence these chain transfer processes, potentially leading to unique branching patterns and polymer properties.

Copolymerization of this compound with other vinyl esters or monomers like vinyl boronic acid pinacol (B44631) ester could be a strategy to intentionally introduce branching and tune the degree of branching in the final polymer. chemrxiv.org This would allow for the creation of copolymers with tailored rheological and mechanical properties for specific applications.

Below is a hypothetical data table illustrating the potential properties of homopolymers and copolymers of this compound based on general knowledge of similar poly(vinyl esters).

| Property | Poly(this compound) (Homopolymer) | Copolymer (50:50 with Vinyl Acetate) |

| Glass Transition Temperature (Tg) | Low | Intermediate |

| Solubility | High in nonpolar solvents | Tunable based on comonomer ratio |

| Water Resistance | High | Moderate to High |

| Flexibility | High | Moderate |

| Potential Applications | Plasticizer, Hydrophobic coating | Adhesive, Binder |

Use as a Monomer in Specialty Polymer Synthesis

This compound can serve as a specialty monomer to impart specific properties to a polymer backbone. The incorporation of the long, branched alkyl chain can be used to:

Internal Plasticization: Reduce the brittleness and increase the flexibility of rigid polymers.

Hydrophobicity: Enhance the water-repellent characteristics of coatings and films.

Adhesion: Improve the tack and peel strength of pressure-sensitive adhesives.

The synthesis of degradable vinyl polymers is an area of growing interest for biomedical applications. nih.gov By copolymerizing this compound with cyclic ketene (B1206846) acetals, which undergo radical ring-opening polymerization, it may be possible to introduce ester linkages into the polymer backbone, rendering it susceptible to hydrolysis. nih.gov

Potential in Advanced Lubricant Formulations (Research Focus)

The long, branched alkyl chain of this compound suggests its potential as a component in advanced lubricant formulations. Esters are widely used as synthetic lubricant base stocks and additives due to their excellent thermal stability, low volatility, and good lubricity. The branched structure could contribute to a low pour point and a high viscosity index, which are desirable properties for lubricants operating over a wide temperature range.

Further research would be needed to evaluate the performance of this compound or its derivatives as lubricant additives. This would involve studies on its tribological properties, thermal and oxidative stability, and compatibility with other lubricant components.

Future Research Directions and Emerging Areas

Development of Novel Sustainable Synthetic Routes

The industrial synthesis of vinyl esters has traditionally relied on petrochemical feedstocks and catalysts based on mercury or palladium. Future research into Ethenyl 8-methylnonanoate (B15497590) will prioritize the development of green and sustainable synthetic pathways. A primary area of exploration is the use of biocatalysis, particularly leveraging lipases for transesterification reactions. Enzymes such as immobilized Candida antarctica lipase (B570770) B (CalB) have demonstrated high efficiency in catalyzing the formation of vinyl esters from carboxylic acids under mild conditions. rsc.orgrsc.org

One promising route involves the direct, solvent-free transesterification of 8-methylnonanoic acid with a vinyl donor like vinyl acetate (B1210297). wikipedia.org Enzymatic catalysis in this context avoids the use of toxic heavy metals and harsh reaction conditions, reducing environmental impact and simplifying product purification. rsc.orgresearchgate.net Furthermore, sourcing the 8-methylnonanoic acid precursor from renewable biomass, such as through the fermentation of food waste or modification of plant oils, would establish a fully bio-based production pipeline. lubesngreases.comlcpo.fr

Exploration of Stereoselective Synthesis of Enantiopure Ethenyl 8-Methylnonanoate

The presence of a chiral center at the 8-position of the nonanoate (B1231133) chain means that this compound can exist as two distinct enantiomers, (R)- and (S)-. These stereoisomers may exhibit different properties, particularly in biological systems and in the formation of stereoregular polymers. Consequently, a significant area of future research will be the development of methods for stereoselective synthesis to produce enantiopure forms of the molecule.

Chemoenzymatic methods are particularly well-suited for this challenge. Lipases are known to exhibit high enantioselectivity and can be used in the kinetic resolution of racemic alcohols or carboxylic acids. mdpi.com A potential strategy involves the enzymatic resolution of racemic 8-methylnonanoic acid, followed by the esterification of the desired enantiomer. Alternatively, dynamic kinetic resolution, which combines an enzymatic resolution step with in-situ racemization of the unwanted enantiomer, could be explored to achieve theoretical yields of a single enantiomer approaching 100%. mdpi.com

Investigation of Advanced Catalytic Systems for Efficiency and Selectivity

Beyond biocatalysis, research into advanced chemical catalytic systems is crucial for developing efficient and selective industrial-scale synthesis. For vinyl ester production, transition-metal catalysts remain important. Future work could focus on designing heterogeneous catalysts that offer improved stability, recyclability, and selectivity while minimizing metal leaching. For instance, palladium or ruthenium complexes anchored to solid supports could enhance catalyst recovery and longevity.

Another avenue involves exploring catalyst-controlled stereoselective reactions. Chiral catalysts, such as those based on BINOL-derived phosphoric acids or spirocyclic structures, have been used to control the stereochemistry in the polymerization of vinyl ethers and could potentially be adapted for stereoselective synthesis or polymerization of chiral vinyl esters. nsf.govresearchgate.net The goal is to develop systems that not only efficiently catalyze the vinylation of 8-methylnonanoic acid but also control the stereochemical outcome.

Table 1: Comparison of Potential Catalytic Systems for Vinyl Ester Synthesis

| Catalyst Type | Example | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Biocatalyst | Immobilized Lipase (e.g., CalB) | High selectivity, mild conditions, sustainable, low toxicity. nih.govnih.gov | Enzyme stability in organic media, cost, reaction rates for industrial scale-up. |

| Homogeneous | Palladium(II) Acetate | High conversion rates, well-understood mechanism. | Catalyst recovery, metal contamination in product, use of organic solvents. |

| Heterogeneous | Supported Pd or Ru Nanoparticles | Ease of separation and recycling, potential for continuous flow processes. mdpi.com | Leaching of metal, maintaining activity over multiple cycles, support stability. |

| Chiral Lewis Acid | ZrCl₄ with Spirocyclic Phosphoric Acids | Potential for stereocontrol during synthesis or polymerization. researchgate.net | Catalyst design for specific monomer, cost of chiral ligands, sensitivity to impurities. |

Computational Design of Tailored Ethenyl Ester Derivatives

Computational chemistry and molecular modeling offer powerful tools for accelerating research and development. In the context of this compound, computational design can be employed to predict material properties and guide synthetic efforts. For example, Density Functional Theory (DFT) calculations can elucidate reaction mechanisms for different catalytic systems, helping to optimize conditions for yield and selectivity.

Furthermore, molecular dynamics simulations could predict the properties of polymers derived from this compound. By modeling polymer chain interactions, researchers can estimate key material characteristics such as the glass transition temperature, tensile strength, and thermal stability. This in-silico approach allows for the rational design of novel ethenyl ester derivatives with tailored side chains to achieve specific performance targets before committing to extensive laboratory synthesis, saving time and resources. researchgate.net

Application in Chemical Biology as Probes for Lipid Metabolism Pathways (Mechanistic, not clinical)

Branched-chain fatty acids play important roles in cellular signaling and metabolism. The parent acid, 8-methylnonanoic acid, is a known precursor in the biosynthesis of capsaicin. caymanchem.com This biological relevance suggests that derivatives of this compound could be developed as chemical probes to investigate lipid metabolism pathways on a mechanistic level.